![molecular formula C10H23NOSi B2610905 (R)-3-(tert-Butyldimethylsilyloxy) pyrrolidine CAS No. 159330-31-1](/img/structure/B2610905.png)
(R)-3-(tert-Butyldimethylsilyloxy) pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-3-(tert-Butyldimethylsilyloxy) pyrrolidine” is a chemical compound with the IUPAC name (3R)-3-{[tert-butyl(dimethyl)silyl]oxy}pyrrolidine . It has a molecular weight of 201.38 .
Molecular Structure Analysis
The InChI code for “®-3-(tert-Butyldimethylsilyloxy) pyrrolidine” is 1S/C10H23NOSi/c1-10(2,3)13(4,5)12-9-6-7-11-8-9/h9,11H,6-8H2,1-5H3/t9-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“®-3-(tert-Butyldimethylsilyloxy) pyrrolidine” has a molecular weight of 201.38 . Its linear formula is C10H23NOSi . More detailed physical and chemical properties were not available in the web search results.Scientific Research Applications
Synthesis and Biological Activity
- A series of pyrrolidin-2-ones, synthesized for antiinflammatory and analgesic properties, demonstrated dual inhibitory activity on prostaglandin and leukotriene synthesis, with some showing equipotent antiinflammatory activities to indomethacin and reduced ulcerogenic effects (Ikuta et al., 1987).
Stereoselective Synthesis Approaches
- High diastereoselectivities and good yields were achieved in the preparation of pyrrolidine derivatives through a [3 + 2] cycloaddition of a tert-butyldimethylsilyl protected carbohydrate-based allene with various imines (Cai et al., 2011).
- The synthesis of chiral nitrones for the production of biologically active pyrrolidine derivatives, such as Geissman-Waiss lactone, was achieved using (R)-3-(tert-butyldimethylsilyloxy) pyrrolidine (Murahashi et al., 1998).
Application in Pharmaceutical Synthesis
- The compound was used in the stereoselective synthesis of batzelladines A and B, which are marine-derived alkaloids with potential biological activities (Guo et al., 2017).
- Enantioselective synthesis of pyrrolidine derivatives with potential antithrombin activity was conducted, showcasing the relevance of (R)-3-(tert-butyldimethylsilyloxy) pyrrolidine in the development of thrombin inhibitors (Ayan et al., 2013).
Structural and Conformational Studies
- Research on locked conformations for proline pyrrolidine ring demonstrated the impact of substituents on the ring's puckering effects, highlighting the role of (R)-3-(tert-butyldimethylsilyloxy) pyrrolidine in understanding peptide and protein structures (Koskinen et al., 2005).
Synthesis of Enantiomerically Pure Compounds
- Efficient asymmetric synthesis of enantiopure pyrrolidine derivatives, vital for pharmaceutical applications, was achieved with (R)-3-(tert-butyldimethylsilyloxy) pyrrolidine being a key intermediate (Huang, 2011).
Mechanism of Action
Target of Action
It is known that the tert-butyl group finds large applications in synthetic organic chemistry .
Mode of Action
The mode of action of ®-3-(tert-Butyldimethylsilyloxy) pyrrolidine involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated by flow microreactor systems, making it more efficient and versatile .
Biochemical Pathways
The introduction of the tert-butoxycarbonyl group into organic compounds can have implications in various biosynthetic and biodegradation pathways .
Result of Action
The introduction of the tert-butoxycarbonyl group into organic compounds can lead to a variety of chemical transformations .
Action Environment
The use of flow microreactor systems for the introduction of the tert-butoxycarbonyl group into organic compounds suggests that controlled environmental conditions may enhance the efficiency of the process .
properties
IUPAC Name |
tert-butyl-dimethyl-[(3R)-pyrrolidin-3-yl]oxysilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-9-6-7-11-8-9/h9,11H,6-8H2,1-5H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLGKSBUCUJCRU-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.